3-[2-(Trifluoromethyl)phenoxy]azetidine Hydrochloride
Overview
Description
“3-[2-(Trifluoromethyl)phenoxy]azetidine Hydrochloride” is a chemical compound with the CAS Number: 82622-46-6 . It has a molecular weight of 253.65 . The IUPAC name for this compound is 3-[2-(trifluoromethyl)phenoxy]azetidine hydrochloride .
Molecular Structure Analysis
The InChI code for “3-[2-(Trifluoromethyl)phenoxy]azetidine Hydrochloride” is 1S/C10H10F3NO.ClH/c11-10(12,13)8-3-1-2-4-9(8)15-7-5-14-6-7;/h1-4,7,14H,5-6H2;1H . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
“3-[2-(Trifluoromethyl)phenoxy]azetidine Hydrochloride” is a white to off-white powder or crystals . It should be stored in a refrigerator .Scientific Research Applications
Pharmacological Research
Compounds with complex structures, such as "3-[2-(Trifluoromethyl)phenoxy]azetidine Hydrochloride", often serve as key subjects in pharmacological research. Their study can lead to the development of new drugs with improved efficacy and reduced side effects. For instance, chlorogenic acid, a phenolic compound, has shown a variety of therapeutic roles including antioxidant, anti-inflammatory, and neuroprotective effects, suggesting a broad spectrum of applications in treating diseases (Naveed et al., 2018).
Biological Activities
The exploration of the biological activities of chemical compounds is crucial for identifying their potential therapeutic benefits. As an example, the review by Pei et al. (2016) discusses the pharmacokinetic properties and diverse biological activities of p-coumaric acid and its conjugates, highlighting their significance in developing cosmeceutical ingredients (Pei et al., 2016).
Environmental Impact
Understanding the environmental fate and effects of chemical substances, including those used in pharmaceuticals and personal care products, is also a critical area of research. The review by Muszyński et al. (2019) on the occurrence and transformation of phenoxy acids in aquatic environments provides insights into the persistence and ecological risks associated with these compounds, pointing to the need for sustainable chemical practices (Muszyński et al., 2019).
Antimicrobial Properties
Research into the antimicrobial properties of chemical compounds is vital for addressing resistance issues. Benzophenone-3, a common component in sunscreen products, has been studied for its occurrence, toxicities, and ecological risks, offering a perspective on the health and environmental implications of widely used chemical substances (Kim & Choi, 2014).
Safety And Hazards
This compound has several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
3-[2-(trifluoromethyl)phenoxy]azetidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO.ClH/c11-10(12,13)8-3-1-2-4-9(8)15-7-5-14-6-7;/h1-4,7,14H,5-6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALYCFCGEABMLRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC2=CC=CC=C2C(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(Trifluoromethyl)phenoxy]azetidine Hydrochloride | |
CAS RN |
82622-46-6 | |
Record name | 3-[2-(trifluoromethyl)phenoxy]azetidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.